4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
Description
4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline is a synthetic compound featuring a quinazoline core linked via a phenethoxy spacer to a 3-(trifluoromethyl)-3H-diazirine group. The quinazoline moiety is a heterocyclic scaffold prevalent in medicinal chemistry, particularly in kinase inhibitors and DNA-binding agents . The diazirine group, a photoreactive component, enables covalent crosslinking upon UV irradiation (λ ~350 nm), making the compound valuable in photoaffinity labeling studies to map biomolecular interaction sites . The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating membrane permeability in biological systems .
Properties
IUPAC Name |
2-[2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)17(24-25-17)14-7-5-12(6-8-14)9-10-26-16-22-11-13-3-1-2-4-15(13)23-16/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMHXGIFAWMWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)OCCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938344 | |
| Record name | 2-(2-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}ethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173219-33-5 | |
| Record name | 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173219335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}ethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline is a novel quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of insecticidal and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several chemical transformations. Initially, the trifluoromethylketone moiety is introduced, followed by its conversion to the diazirine form. The final coupling with 4-chloroquinazoline yields the target compound in an overall yield of approximately 31% .
Insecticidal Properties
This compound has been identified as a potent insecticide and acaricide. It functions as a photoaffinity probe targeting NADH:ubiquinone oxidoreductase, acting at or near the rotenone site. Its inhibitory potency is comparable to that of rotenone, with an IC50 value between 3-4 nM . The trifluoromethyl group enhances its biological activity, making it a candidate for further development in pest control applications.
Medicinal Chemistry Applications
In medicinal chemistry, quinazoline derivatives are known for their diverse pharmacological activities. The quinazoline scaffold is frequently modified to enhance biological efficacy against various diseases. Compounds related to quinazoline have demonstrated activities such as:
- Antibacterial : Effective against Staphylococcus aureus and Escherichia coli.
- Anticancer : Certain derivatives have shown promising results in inhibiting tumor cell lines.
- Antileishmanial : Novel hybrids exhibit significant leishmanicidal activity against intracellular amastigotes .
Case Study 1: Anticancer Activity
Recent studies have evaluated the anticancer properties of quinazoline derivatives, including those similar to our compound of interest. For instance, a series of 4(3H)-quinazolinone derivatives were synthesized and tested against human myelogenous leukemia K562 cells using the MTT assay. One derivative exhibited an IC50 value of 0.5 μM, indicating significant antitumor activity .
Case Study 2: Antibacterial Efficacy
Another study focused on synthesizing quinazoline derivatives with various substituents to assess their antibacterial properties. Compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Notably, compounds with triazole moieties displayed moderate activity against Staphylococcus aureus with inhibition zones comparable to standard antibiotics like ampicillin .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Insecticidal | NADH:ubiquinone oxidoreductase | IC50: 3-4 nM |
| Anticancer | K562 cells (human leukemia) | IC50: 0.5 μM |
| Antibacterial | Staphylococcus aureus, E. coli | MIC values ranging from 65-80 mg/mL |
| Antileishmanial | Intracellular amastigotes | Potent activity observed |
Scientific Research Applications
Chemistry
-
Building Block for Synthesis :
- The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
- Reagent in Organic Reactions :
Biology
- Enzyme Inhibition Studies :
- Protein Labeling :
Medicine
- Anticancer Potential :
- Antimicrobial Activity :
Industry
- Material Development :
Case Study 1: Insecticidal Applications
A study highlighted the synthesis of this compound as a candidate photoaffinity probe designed from potent insecticides. This compound demonstrated significant inhibitory potency against NADH:ubiquinone oxidoreductase, indicating potential use in pest control strategies .
Case Study 2: Mechanism of Action
Research into the mechanism of action revealed that the compound interacts with specific molecular targets, effectively inhibiting enzyme activities crucial for cellular functions. This feature underscores its potential utility in therapeutic applications targeting various diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazirine-Containing Photolabels
TDBzl-etomidate
- Structure : (4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate)
- Comparison :
- Both compounds share the 3-(trifluoromethyl)diazirine group but differ in their core structures. TDBzl-etomidate incorporates an imidazole carboxylate linked to benzyl, targeting GABAA receptors .
- Photoreactivity : Similar λmax (~350 nm), but the quinazoline derivative’s phenethoxy linker may alter crosslinking efficiency due to steric effects.
- Applications : TDBzl-etomidate is used for receptor labeling, while the quinazoline derivative may target kinase domains .
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
- CAS : 85559-46-2
- Comparison :
- The benzoic acid derivative replaces the quinazoline-phenethoxy group with a carboxylate, increasing polarity (logP ~1.5 vs. ~3.5 for the quinazoline compound) .
- Utility : Used for conjugating to proteins via carboxylate-amine coupling, whereas the quinazoline compound is suited for hydrophobic binding pockets .
Diazirine Derivatives with Variable Linkers
2-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acetic Acid
- CAS : 148058-40-6
- Reactivity: The acetic acid group enables conjugation to amines, contrasting with the quinazoline compound’s non-reactive phenethoxy group .
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine
- CAS: Not provided (see )
- Comparison :
ST-161 (Photoaffinity Probe 4)
- Structure : Derived from 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde via reductive alkylation .
- Comparison: Both compounds utilize diazirine-based photoreactivity, but ST-161 targets viral glycoproteins (e.g., Lassa virus), whereas the quinazoline compound is tailored for enzyme or receptor studies . Synthesis: ST-161 employs a tyrosinol backbone, offering distinct solubility profiles (logP ~2.8) compared to the lipophilic quinazoline derivative .
2-Hydroxy-3-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic Acid
Preparation Methods
Diazirine-Containing Phenethyl Intermediate Synthesis
The diazirine moiety is introduced via a trifluoromethylketone intermediate. Starting with 4-bromophenethyl alcohol , the following steps are performed:
-
Trifluoromethylketone Formation :
-
Diazirine Cyclization :
-
The trifluoromethylketone is treated with ammonia and hydroxylamine-O-sulfonic acid under anhydrous conditions to form the diaziridine intermediate, which is oxidized to the diazirine using iodine (I₂) in a basic medium.
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Critical Parameter : Reactions must be conducted under inert gas (argon) to prevent oxidation side reactions.
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Quinazoline Coupling Reaction
The diazirine-containing phenethyl intermediate is coupled to 4-chloroquinazoline via nucleophilic aromatic substitution:
-
Reaction Setup :
-
Workup :
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Trifluoromethylketone | TMSCF₃, CsF, Pd(PPh₃)₄ | 50–65 | Steric hindrance affects yield |
| Diazirine Cyclization | NH₃, NH₂OSO₃H, I₂, NaOH | 35–50 | Light-sensitive intermediate |
| Quinazoline Coupling | 4-Chloroquinazoline, DIPEA, NMP, 40–60°C | 40–60 | Excess base improves efficiency |
Optimization of Reaction Parameters
Solvent Selection
-
Polar Aprotic Solvents : NMP and DMF are preferred for their ability to dissolve both aromatic substrates and inorganic bases. NMP outperforms DMF in minimizing side reactions during quinazoline coupling.
-
Alternative Solvents : Tetrahydrofuran (THF) results in lower yields (<30%) due to poor solubility of intermediates.
Temperature and Reaction Time
Catalytic Systems
-
Palladium Catalysts : Pd(PPh₃)₄ provides higher reproducibility compared to Pd(OAc)₂ in trifluoromethylketone synthesis.
-
Silver Oxide (Ag₂O) : Tested for coupling reactions but found ineffective for this substrate.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
Challenges and Troubleshooting
Diazirine Stability
Coupling Reaction Side Products
-
N-Oxide Formation : Mitigated by using anhydrous solvents and molecular sieves.
-
Incomplete Substitution : Additive lithium chloride (LiCl) enhances nucleophilicity of the phenethyl intermediate.
Applications in Research
While beyond the scope of preparation methods, this compound’s primary application lies in photoaffinity labeling studies. Upon UV irradiation (λ = 350 nm), the diazirine generates a carbene intermediate that covalently binds to target proteins, enabling mapping of binding sites in enzymes such as NADH:ubiquinone oxidoreductase .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline, and what critical reaction parameters should be optimized?
- Methodology : Begin with a nucleophilic substitution reaction between 4-chloroquinazoline derivatives and phenethyl alcohols functionalized with trifluoromethyl-diazirine groups. Key parameters include:
- Solvent selection : Polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) under inert atmospheres (e.g., argon) to minimize side reactions .
- Catalyst/base : Use N,N-diisopropylethylamine (DIPEA) to facilitate deprotonation and nucleophilic attack .
- Temperature : Room temperature or mild heating (40–60°C) to balance reaction rate and stability of the diazirine group .
- Data Table :
| Reaction Step | Yield (%) | Conditions | Key Observations |
|---|---|---|---|
| Diazirine Synthesis | 35–50 | NMP, DIPEA, Argon, 24h | Diazirine stability sensitive to light |
| Quinazoline Coupling | 40–60 | NMP, 12h, RT | Excess amine improves yield |
Q. How can the purity and structural identity of the compound be confirmed post-synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by peak area) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the diazirine CF₃ group (δ ~120–125 ppm in ¹³C) and quinazoline protons (δ 8.5–9.0 ppm in ¹H) .
- IR : Validate the diazirine ring (stretching vibrations at ~1600 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Light Sensitivity : Store in amber vials at –20°C to prevent diazirine photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinazoline ring .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for key steps (e.g., diazirine formation) .
- Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and reaction yields .
- Example : A 15% yield improvement was achieved by switching from DMF to NMP based on computed solvation energies .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., kinase inhibition vs. off-target effects)?
- Methodology :
- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values across 100+ kinases .
- Structural Analysis : Perform X-ray crystallography or cryo-EM to map binding interactions with target kinases (e.g., EGFR) vs. non-targets .
- Case Study : Discrepancies in IC₅₀ values (nM vs. µM) were traced to differential protonation states of the quinazoline core at physiological pH .
Q. How can reaction yield be systematically improved when scaling up synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to optimize temperature, solvent ratio, and catalyst loading .
- Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
- Data Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temp. | 25°C | 60°C | 45°C |
| Catalyst (mol%) | 1.0 | 2.5 | 1.8 |
| Solvent (NMP:H₂O) | 9:1 | 5:1 | 7:1 |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
